5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
Description
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Properties
IUPAC Name |
5-amino-N-ethyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,2,5-6,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOKUFIQKUQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS No. 1094626-98-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 165.22 g/mol |
| CAS Number | 1094626-98-8 |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 μg/mL |
| Escherichia coli | Not effective |
| Mycobacterium smegmatis | Not evaluated |
The compound's activity against Staphylococcus aureus is particularly noteworthy, as it demonstrates potential against methicillin-resistant strains (MRSA) .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been tested in vitro against various cancer cell lines, showing cytotoxic effects:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 μM |
| HCT116 (colon cancer) | 12.0 μM |
The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation and DNA synthesis.
- Receptor Modulation : It may interact with receptors that play roles in cellular signaling pathways associated with cancer and inflammation.
These interactions lead to the modulation of cellular processes, resulting in therapeutic effects .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of indole compounds similar to this compound to enhance biological activity:
- Indole Derivatives : Research on related indole-containing compounds has shown promising anticancer and antimicrobial activities, suggesting a broader applicability for indole derivatives in drug development .
- Metal Complexes : Investigations into metal complexes of indoles have revealed enhanced anticancer properties compared to their non-complexed forms, indicating that structural modifications can significantly impact biological efficacy .
Scientific Research Applications
Medicinal Chemistry
5-Amino-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide is being investigated for its therapeutic potential in various diseases:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer effects. For instance, studies have shown that it can reduce cell viability in pancreatic cancer models by inhibiting key signaling pathways involved in tumor growth and metastasis.
- Antiviral Properties : The compound has demonstrated antiviral activity by inhibiting viral replication through targeting specific viral enzymes. This suggests a potential role in treating viral infections.
- Antimicrobial Activity : It has been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, making it a candidate for development as an antimicrobial agent.
Biological Mechanisms
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- DDR1 Inhibition : The compound may inhibit Discoidin Domain Receptor 1 (DDR1), which is involved in cancer progression. Inhibition of DDR1 signaling has been linked to reduced colony formation in cancer cells.
Data Tables
| Application | Activity | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Reduced colony formation | ~10 µM (pancreatic cancer) | |
| Antiviral | Inhibition of replication | Not specified | |
| Antimicrobial | MIC against MRSA | 0.98 μg/mL |
Case Study 1: Anticancer Efficacy
In a study involving pancreatic cancer cell lines, treatment with this compound resulted in a significant reduction in colony formation and increased apoptosis rates. The compound displayed strong potency against cancer cells compared to non-cancerous cells.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel treatment option for resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
